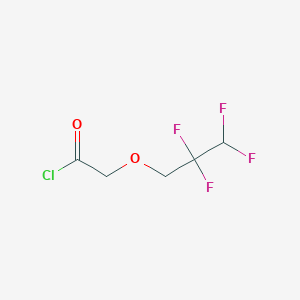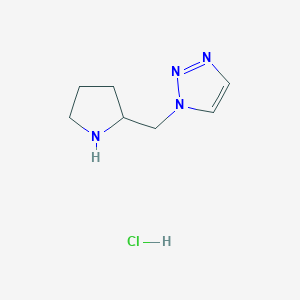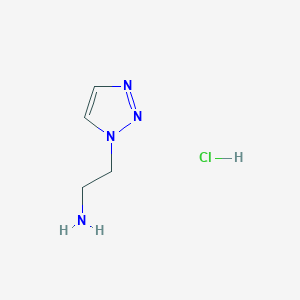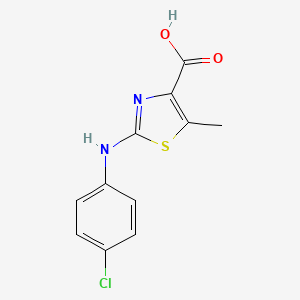![molecular formula C9H8ClN3O3 B1405258 2-(4-氧代吡啶并[2,3-d]嘧啶-3(4H)-基)乙酸盐酸盐 CAS No. 1820666-53-2](/img/structure/B1405258.png)
2-(4-氧代吡啶并[2,3-d]嘧啶-3(4H)-基)乙酸盐酸盐
描述
“2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride” is a derivative of pyrido[2,3-d]pyrimidin-4(3H)-one . These compounds have been designed and synthesized as potential EGFR inhibitors . They have been evaluated for antiproliferative activities against various cell lines .
Synthesis Analysis
The synthesis of these compounds involves the design of new derivatives having the essential pharmacophoric features of EGFR inhibitors . The highest active derivatives were selected for IC 50 screening .
Molecular Structure Analysis
The molecular structure of these compounds is based on the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold . This structure is crucial for their function as EGFR inhibitors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The final products are a series of new derivatives that exhibit high cytotoxic activities .
科学研究应用
Antimicrobial Activity
Derivatives of pyrido[2,3-d]pyrimidin have been synthesized and screened for their antimicrobial activities . These compounds, including our subject compound, have shown promising results against a variety of bacteria and fungi. The antimicrobial efficacy is often compared to reference drugs, and some derivatives have exhibited a high safety profile in cytotoxicity tests .
Cytotoxic Activities
The pyrido[2,3-d]pyrimidin derivatives are also explored for their cytotoxic activities . This is particularly relevant in the search for new cancer treatments. The cytotoxicity tests help determine the safety of these compounds when used in therapeutic doses and their potential to inhibit the growth of cancer cells .
Inhibition of Dihydrofolate Reductase
These compounds inhibit dihydrofolate reductase (DHFR) , an enzyme involved in the synthesis of nucleotides. Inhibiting DHFR can lead to the suppression of cell division, which is a crucial mechanism in anti-cancer and anti-microbial therapies. The activity of pyrido[2,3-d]pyrimidin derivatives in this regard makes them candidates for further drug development .
mTOR Kinase Inhibition
The mammalian target of rapamycin (mTOR) kinase is another target of the pyrido[2,3-d]pyrimidin derivatives. mTOR inhibitors are used in cancer therapy because they can block cell growth and proliferation. The subject compound’s potential as an mTOR kinase inhibitor adds to its value in scientific research applications .
Photochemical Synthesis Applications
The compound has been used in photochemical synthesis methods. For example, it can be involved in the construction of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dyes. This application is significant in green chemistry due to its energy efficiency and potential for industrial application .
Tyrosine Kinase Inhibition
Substituents at C2 and C4 of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are structurally related to our subject compound, are known for their biological activity as tyrosine kinase inhibitors . These inhibitors are important in the treatment of various cancers, as they can interfere with signaling pathways that promote tumor growth and survival .
作用机制
Target of Action
Similar compounds, pyrido[2,3-d]pyrimidines, are known to inhibitdihydrofolate reductase (DHFR) , mTOR kinase , and cyclin-dependent kinases (CDKs) . These targets play crucial roles in cell division and growth, making them potential targets for anti-tumor, antibacterial, and antifungal activities .
Mode of Action
Inhibition of these enzymes can lead to the disruption of cell division and growth, potentially explaining the observed anti-tumor, antibacterial, and antifungal activities .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its targets. For instance, inhibition of DHFR can disrupt the folate pathway, which is essential for DNA synthesis and cell division . Similarly, inhibition of mTOR kinase can affect the mTOR signaling pathway, which regulates cell growth and metabolism . Lastly, inhibition of CDKs can disrupt the cell cycle, leading to cell growth arrest .
Result of Action
The result of the compound’s action is likely related to its inhibitory effects on its targets. By inhibiting DHFR, mTOR kinase, and CDKs, the compound can disrupt cell division and growth, leading to potential anti-tumor, antibacterial, and antifungal effects .
未来方向
属性
IUPAC Name |
2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3.ClH/c13-7(14)4-12-5-11-8-6(9(12)15)2-1-3-10-8;/h1-3,5H,4H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRSJFRTJZSNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN(C2=O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)
![6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405189.png)





